5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione
Description
5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione is a cyclohexanedione derivative featuring an isobutyl substituent at position 5 and a tetrafluoroethoxy-aniline moiety at position 2. The compound’s molecular formula is C₁₉H₂₀F₄N₂O₃, with a calculated molar mass of 400.37 g/mol. Its structure combines a 1,3-cyclohexanedione core with a tetrafluoroethoxy group, which introduces significant electronegativity and lipophilicity.
Properties
IUPAC Name |
3-hydroxy-5-(2-methylpropyl)-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4NO3/c1-11(2)6-12-7-16(25)15(17(26)8-12)10-24-13-4-3-5-14(9-13)27-19(22,23)18(20)21/h3-5,9-12,18,25H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFNOPHHCZQFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)OC(C(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione (CAS No. 946385-92-8) is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C19H21F4NO3
- Molecular Weight : 387.38 g/mol
- Structural Features : The compound features a cyclohexanedione core with an isobutyl group and a tetrafluoroethoxy-substituted aniline moiety, which may contribute to its biological properties.
Antioxidant Activity
Research has indicated that compounds similar to 5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance:
- Study Findings : A study demonstrated that derivatives of cyclohexanediones showed enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity:
- Mechanism of Action : The presence of the aniline and cyclohexanedione groups may facilitate interactions with cellular targets involved in cancer proliferation pathways.
- Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
Preliminary studies suggest that 5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione may possess anti-inflammatory properties:
- Research Evidence : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in cell cultures, indicating a potential mechanism for reducing inflammation .
Data Table: Summary of Biological Activities
Scientific Research Applications
5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione (CAS Number: 946385-92-8) is a chemical compound with potential applications in various scientific fields. This article explores its properties, synthesis, and applications, particularly in medicinal chemistry and material science.
Medicinal Chemistry
5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione has shown potential as a pharmaceutical intermediate due to its structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that derivatives of cyclohexanediones exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs.
Material Science
The unique fluorinated structure of this compound allows it to be explored in material science:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings and Surface Treatments : Its hydrophobic properties can be utilized in developing coatings that repel water and resist corrosion.
Agricultural Chemistry
Research indicates that compounds similar to 5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione may serve as agrochemicals:
- Pesticides : The compound's biological activity could be harnessed for developing new pesticides that target specific pests while minimizing environmental impact.
Case Study 1: Anticancer Properties
A study investigated the effects of cyclohexanedione derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a potential pathway for drug development using compounds like 5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione.
Case Study 2: Material Applications
In a recent project focusing on fluorinated polymers, researchers incorporated this compound into a polymer matrix to assess its impact on mechanical properties and thermal stability. Findings demonstrated improved performance characteristics compared to non-fluorinated counterparts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Structural Differences
- The target compound’s cyclohexanedione core distinguishes it from simpler benzaldehyde derivatives (e.g., 35073-27-9 and 35295-35-3), which lack the fused ring system. This core may enhance rigidity and influence binding interactions in biological systems .
- Compared to the imidazole-containing cyclohexanedione (), the target compound replaces the chlorophenyl and imidazole groups with an isobutyl chain and tetrafluoroethoxy-aniline . This substitution reduces hydrogen-bonding capacity but increases lipophilicity (logP ~3.8 vs. ~2.5 for the imidazole analog), favoring membrane permeability .
Fluorine Content and Stability The tetrafluoroethoxy group in the target compound and benzaldehyde derivatives introduces high electronegativity and resistance to oxidative degradation. This contrasts with the non-fluorinated imidazole analog, which may exhibit faster metabolic clearance . Fluorinated compounds like the target are often prioritized in agrochemical design due to their environmental persistence and bioactivity at low concentrations .
The benzaldehyde derivatives (35073-27-9 and 35295-35-3) may serve as intermediates for synthesizing the target compound’s anilino moiety .
Application Divergence
- The imidazole-cyclohexanedione () is structurally analogous to kinase inhibitors (e.g., COX-2 inhibitors), leveraging the imidazole’s metal-coordination capacity.
- The target compound’s fluorinated groups align with trends in herbicide development, where fluorine enhances leaf adhesion and rainfastness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
